molecular formula C19H19N3O6S B2761745 methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886951-88-8

methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2761745
CAS RN: 886951-88-8
M. Wt: 417.44
InChI Key: NVNLNALOQHEKJR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a carbamoyl group, a methoxycarbonyl group, a benzamido group, and a dihydrothieno[2,3-c]pyridine group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the carbamoyl group might be introduced via a reaction with an isocyanate, while the methoxycarbonyl group could be added using a methoxycarbonylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The dihydrothieno[2,3-c]pyridine group, for instance, is a fused ring system that includes both sulfur and nitrogen atoms .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. For instance, the carbamoyl group could potentially undergo reactions with nucleophiles, while the methoxycarbonyl group might be susceptible to reactions with strong bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like carbamoyl and methoxycarbonyl would likely make the compound soluble in polar solvents .

Future Directions

Potential future research directions could include exploring the compound’s reactivity and biological activity, as well as optimizing its synthesis. Given its complex structure, it could also be interesting to study its behavior in different solvents or under different conditions .

properties

IUPAC Name

methyl 3-carbamoyl-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-27-18(25)11-5-3-10(4-6-11)16(24)21-17-14(15(20)23)12-7-8-22(19(26)28-2)9-13(12)29-17/h3-6H,7-9H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNLNALOQHEKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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